molecular formula C22H20ClN7O2 B2720307 (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone CAS No. 1286711-69-0

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone

Cat. No. B2720307
CAS RN: 1286711-69-0
M. Wt: 449.9
InChI Key: JNBIHLWHLCSKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H20ClN7O2 and its molecular weight is 449.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on compounds with similar structures focuses on the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, Matsuda, Yamamoto, and Ishii (1976) explored the reactions of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules to obtain imidazolidinone, triazinone, and pyrimidinone derivatives through cyclization processes, followed by desilylation with methanol. These synthetic pathways are foundational for creating compounds with potential biological activity (Isamu Matsuda, Sakae Yamamoto, & Yoshio Ishii, 1976).

Anticancer and Antimicrobial Activity

A series of compounds structurally similar to the one have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, revealing that some synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin, and also showed good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

Molecular Interaction Studies

Investigations into the molecular interactions of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, shed light on the potential therapeutic applications of these molecules. Shim et al. (2002) used conformational analysis and 3D-quantitative structure-activity relationship models to understand how these compounds bind to receptors, providing a basis for the development of new therapeutic agents (J. Shim, W. Welsh, E. Cartier, J. Edwards, & A. Howlett, 2002).

Antiproliferative Effects

Research on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives by Mallesha et al. (2012) highlights the antiproliferative effects of these compounds against human cancer cell lines, indicating their potential as anticancer agents. Some compounds showed good activity across various cell lines, suggesting the significance of this structural class in developing new cancer treatments (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, & A. Mallika, 2012).

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN7O2/c1-15-20(21(27-32-15)16-4-2-3-5-17(16)23)22(31)29-10-8-28(9-11-29)18-12-19(26-13-25-18)30-7-6-24-14-30/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBIHLWHLCSKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.